

Comprehensive Application Notes and Protocols: Enalapril Maleate Stability-Indicating Assay Methods

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Compound Focus: Enalapril Maleate

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Introduction to Enalapril Maleate Stability

Enalapril maleate ((S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As a prodrug, enalapril requires metabolic activation to enalaprilat for therapeutic activity. The stability of **enalapril maleate** in pharmaceutical formulations represents a significant challenge due to its susceptibility to various degradation pathways, particularly under conditions of elevated temperature and humidity. These degradation processes can compromise therapeutic efficacy and potentially introduce toxic impurities. Therefore, the development and implementation of robust **stability-indicating assay methods** (SIAMs) is critical for ensuring product quality, safety, and shelf-life throughout the drug development lifecycle and commercial manufacturing.

The complex degradation chemistry of **enalapril maleate** necessitates analytical methods capable of separating and quantifying the drug substance from its degradation products. This document provides comprehensive application notes and detailed experimental protocols for assessing **enalapril maleate** stability using modern chromatographic and thermal techniques, with emphasis on **green analytical chemistry principles** and regulatory compliance.

Degradation Pathways of Enalapril Maleate

Enalapril maleate undergoes degradation through two primary pathways depending on environmental conditions, with the nature of degradation products significantly influenced by pH. Understanding these pathways is essential for developing effective stability-indicating methods and formulation strategies.

Table 1: Major Degradation Pathways of **Enalapril Maleate**

Degradation Pathway	Primary Products	Conditions Favored	Impact on Potency
Intramolecular cyclization	Diketopiperazine (DKP)	Acidic pH (2-3), Solid state	Significant loss with potential toxic impurity
Hydrolytic deethylation	Enalaprilat (Diacid)	Alkaline pH (>5), High humidity	Direct loss of prodrug properties
Oxidative degradation	Multiple oxidative products	Oxidative stress conditions	Variable impact depending on extent
Thermal degradation	DKP and enalaprilat	Elevated temperature	Progressive loss over time

The **diketopiperazine (DKP)** impurity forms through intramolecular cyclization, particularly under acidic conditions (pH 2-3) and in the solid state, while **enalaprilat** (the active diacid form) results from hydrolytic deethylation, predominantly in alkaline environments (pH >5) [1]. Recent studies have demonstrated that toxic DKP is preferentially formed at pH 2-3, while diacid formation dominates at pH values above 5 [1]. Under typical storage conditions, both degradation routes may occur simultaneously, with the relative proportion of each impurity dependent on the microenvironmental pH within the dosage form.

The following diagram illustrates the primary degradation pathways of **enalapril maleate** and the relationship between degradation products and conditions:

Figure 1: Primary degradation pathways of **enalapril maleate** and influencing conditions

Thermal stress significantly accelerates these degradation processes, with studies demonstrating that **enalapril maleate** in solid state exhibits **autocatalytic degradation kinetics** in both dry and humid atmospheres [2]. The presence of excipients can further complicate this picture, as demonstrated by thermal analysis studies showing chemical interactions between **enalapril maleate** and tablet excipients during storage at 40°C and 75% relative humidity for 90 days [3].

Analytical Methodologies for Stability Assessment

Liquid Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely employed technique for **enalapril maleate** stability assessment due to its robustness, sensitivity, and ability to separate complex mixtures of degradation products.

Table 2: Comparison of HPLC Methods for **Enalapril Maleate** Analysis

Method Parameter	Pharmacopoeial Method	Green Optimized Method	LC-MS Method
Column	C8 (250 × 4.6 mm; 5 µm)	C18 (100 × 4.6 mm; 3.5 µm)	C18 (150 × 4.6 mm; 3.5 µm)
Mobile Phase	Acetonitrile:phosphate buffer pH 2.2 (25:75 v/v)	Ethanol:phosphate buffer pH 2.2 (30:70 v/v)	Acetonitrile:ammonium formate with 0.1% formic acid
Run Time	~15 minutes	~7 minutes	~10 minutes
Detection	UV 215-220 nm	UV 215-220 nm	MS with ESI ionization
Green Metrics	NEMI: 2 circles, Eco-Scale: 84	NEMI: 3 circles, Eco-Scale: 89	Not specified

Method Parameter	Pharmacopoeial Method	Green Optimized Method	LC-MS Method
Application	Assay and related substances	Simultaneous analysis of enalapril, enalaprilat, DKP	Structural characterization of degradation products

The green optimized HPLC method demonstrates significant advantages in terms of **analysis time reduction** (approximately 8 minutes shorter per run), **cost efficiency** (US\$ 0.40 savings per run in solvent consumption), and **environmental impact** (17.1 mL reduction in organic solvent consumption per analysis) while maintaining analytical performance [4]. This method has been validated for the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine with **linear range** of 140-260 $\mu\text{g mL}^{-1}$ for enalapril and excellent green assessment scores (AGREE: 0.78 vs. 0.57 for the pharmacopoeial method) [4].

For forced degradation studies, **liquid chromatography-mass spectrometry** (LC-MS) provides critical structural information for degradation product identification. Methods employing electrospray ionization (ESI) have been successfully used to characterize the **fragmentation patterns** of enalapril and its degradation products, enabling definitive identification of DKP and other impurities [5].

Alternative Analytical Techniques

High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative for stability assessment, particularly in resource-limited settings. A validated HPTLC method employs precoated silica gel F₂₅₄ plates with a mobile phase consisting of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) with detection at 207 nm [6]. This method demonstrated adequate **linearity** ($r = 0.998$) over the range of 200-1200 ng/band, with limits of detection and quantitation of 23.78 ng/band and 72.01 ng/band, respectively [6]. The method effectively separated enalapril from its degradation products under various stress conditions, proving particularly susceptible to basic hydrolysis.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetry (TG) provide complementary information about the solid-state stability and drug-excipient interactions. Studies have shown that DSC and TG can detect interactions between **enalapril maleate** and excipients

during storage, with results correlating well with HPLC data showing reduced enalapril content and DKP formation after storage at 40°C/75% relative humidity for 90 days [3].

The following workflow diagram illustrates the comprehensive stability assessment approach for **enalapril maleate**:

Figure 2: Comprehensive stability-indicating method workflow for enalapril maleate

Stabilization Strategies

The inherent instability of **enalapril maleate** in solid dosage forms necessitates implementation of effective stabilization strategies during formulation development. Recent advances have focused on **in situ salt formation** and manipulation of the microenvironment within the tablet matrix to suppress degradation pathways.

A novel approach involves the incorporation of **ionic excipients**, specifically alkali metal salts, into the granulation solution to facilitate conversion of **enalapril maleate** into its more stable sodium salt directly within the dosage form [1]. This strategy, combined with ethanol as a hydrolysis inhibitor in the granulation solution, effectively suppresses both the deethylation to diacid and cyclization to DKP. Formulations utilizing this technology demonstrate **significantly improved stability** profiles, meeting ICH Q3B(R2) requirements for impurities throughout a five-year shelf-life [1].

The absence of **alkalinizing agents** like sodium bicarbonate in tablet formulations has been linked to increased DKP formation, as confirmed by thermal analysis studies [3]. Therefore, careful selection of buffering agents and pH modifiers represents a critical factor in formulation design. Additionally, packaging selection plays a vital role in stability, with studies comparing polyvinyl chloride/aluminum blister and aluminum strip packaging demonstrating significant differences in degradation rates under accelerated storage conditions [3].

Experimental Protocols

Green HPLC-UV Method for Simultaneous Analysis

This protocol describes the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine in pharmaceutical formulations using a green HPLC-UV method [4].

Materials and Reagents:

- HPLC grade ethanol and water
- Phosphoric acid or potassium dihydrogen phosphate for buffer preparation
- Reference standards: **enalapril maleate**, enalaprilat, diketopiperazine
- Pharmaceutical formulations (tablets) for testing

Mobile Phase Preparation: Prepare phosphate buffer pH 2.2 by dissolving appropriate amount of potassium dihydrogen phosphate in water, adjusting pH with phosphoric acid. Mix phosphate buffer and ethanol in ratio of 70:30 (v/v). Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

Chromatographic Conditions:

- Column: C18 (100 \times 4.6 mm; 3.5 μm)
- Mobile phase: ethanol:phosphate buffer pH 2.2 (30:70, v/v)
- Flow rate: 1.0 mL/min
- Detection wavelength: 215-220 nm
- Injection volume: 10-20 μL
- Column temperature: ambient ($25 \pm 5^\circ\text{C}$)
- Run time: 7 minutes

System Suitability Requirements:

- Resolution between enalapril and closest degradation product: ≥ 2.0
- Tailing factor for enalapril peak: ≤ 2.0
- Theoretical plates for enalapril peak: ≥ 2000

Sample Preparation: For tablet analysis: weigh and powder not less than 20 tablets. Transfer accurately weighed portion of powder equivalent to about 10 mg of enalapril to volumetric flask. Add diluent (mobile phase or suitable solvent), sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter through 0.45 μm membrane before injection.

Forced Degradation Study Protocol

Forced degradation studies provide critical information about the intrinsic stability of drug substances and the stability-indicating capability of analytical methods.

Stress Conditions:

- Acid hydrolysis: Expose sample to 0.1-1 M HCl at room temperature for 24 hours or 60°C for 1-2 hours
- Base hydrolysis: Expose sample to 0.1-0.5 M NaOH at room temperature for 1-4 hours
- Oxidative stress: Treat with 0.1-3% hydrogen peroxide at room temperature for 1-24 hours
- Thermal stress: Expose solid drug substance to 70-80°C for 1-14 days
- Photostress: Expose to visible and UV light (ICH Q1B option 2 conditions)

Procedure: Prepare drug solution at appropriate concentration (e.g., 1 mg/mL) in suitable solvent. Subject aliquots to various stress conditions. Withdraw samples at appropriate time intervals and neutralize hydrolytic stress samples immediately after treatment. Analyze stressed samples using the developed HPLC method alongside unstressed controls.

Interpretation: Monitor for the appearance of degradation peaks and decrease in the main peak. Aim for approximately 5-20% degradation to avoid secondary degradation. Determine mass balance by adding peak areas of all degradation products and remaining drug substance, comparing to unstressed control.

Regulatory Considerations and Method Validation

Stability-indicating methods for **enalapril maleate** must comply with regulatory requirements outlined in ICH guidelines Q1A(R2) (Stability Testing), Q2(R1) (Method Validation), and Q3B(R2) (Impurities in New Drug Products). Method validation should demonstrate specificity, linearity, accuracy, precision, range, robustness, and system suitability.

Specificity must be established by demonstrating **separation efficiency** between enalapril and all potential degradation products, including DKP and enalaprilat. For the green HPLC method, validation parameters have demonstrated adequate linearity over the range of 140-260 $\mu\text{g mL}^{-1}$ for enalapril, with corresponding ranges established for degradation products [4]. Accuracy should be confirmed by recovery studies at 50%, 100%, and 150% of target concentration, with acceptance criteria of 98-102% recovery.

The application of **green chemistry metrics** (NEMI, GAPI, Eco-Scale, AGREE) represents an emerging consideration in analytical method development, with regulatory agencies increasingly encouraging

sustainable practices [4]. The optimized green HPLC method achieves significantly improved environmental assessment scores compared to the pharmacopoeial method, particularly in the AGREE evaluation (0.78 vs. 0.57) [4].

Conclusion

The stability assessment of **enalapril maleate** requires a comprehensive approach incorporating modern chromatographic techniques with emphasis on green chemistry principles. The optimized HPLC method provided in these application notes offers significant advantages in terms of analysis time, cost efficiency, and environmental impact while maintaining robust performance for simultaneous quantification of enalapril and its major degradation products. The implementation of appropriate stabilization strategies, particularly the in situ salt formation approach, can effectively suppress degradation pathways and ensure product quality throughout the intended shelf-life. These detailed protocols provide researchers and pharmaceutical scientists with practical guidance for developing, validating, and implementing stability-indicating methods that meet both scientific and regulatory requirements.

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References

1. The impact of ionic excipients on stabilization of enalapril ... [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of stability of enalapril maleate in solid phase [sciencedirect.com]
3. Evaluation of thermal stability of enalapril tablets using... maleate [link.springer.com]
4. A green HPLC-UV method for the simultaneous analysis of enalapril ... [pubs.rsc.org]
5. Study of forced degradation behavior of enalapril by... | Scilit maleate [scilit.com]
6. (PDF) A Stability - Indicating HPTLC Method for Quantification of... [academia.edu]

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